Amoxicillin open ring

Description

BenchChem offers high-quality Amoxicillin open ring suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amoxicillin open ring including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

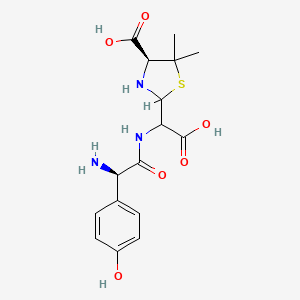

IUPAC Name |

(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10?,11+,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKJQFIKHAUIA-JJOYANBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Impact of pH on Amoxicillin's β-Lactam Ring Hydrolysis Rate

This guide provides a comprehensive exploration of the critical role pH plays in the degradation of amoxicillin, specifically focusing on the hydrolysis of its β-lactam ring. For researchers, formulation scientists, and quality control professionals in the pharmaceutical industry, a deep understanding of this process is paramount for ensuring the stability, efficacy, and safety of amoxicillin-containing drug products.

Executive Summary: The Fragility of the β-Lactam Ring

Amoxicillin, a cornerstone of the aminopenicillin family, owes its bactericidal activity to its four-membered β-lactam ring. This strained ring structure mimics the D-Ala-D-Ala moiety of peptidoglycan precursors in bacterial cell walls, allowing it to acylate and irreversibly inhibit penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis and leading to bacterial lysis[1][2]. However, the very chemical strain that makes the β-lactam ring pharmacologically active also renders it susceptible to nucleophilic attack, particularly hydrolysis, which leads to the opening of the ring and the formation of inactive degradation products[1][3][4]. The rate of this hydrolytic degradation is profoundly influenced by the pH of the aqueous environment, a critical factor in both drug formulation and physiological disposition.

The Chemical Landscape: pH-Dependent Hydrolysis Mechanisms

The hydrolysis of the amoxicillin β-lactam ring can be catalyzed by hydronium ions (H₃O⁺), hydroxide ions (OH⁻), and water molecules. Consequently, the degradation pathway and the resulting products are strongly pH-dependent[5]. The overall degradation can be described by specific acid-base catalysis.

Acid-Catalyzed Hydrolysis (pH < 4)

Under acidic conditions, the carbonyl oxygen of the β-lactam ring is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule[6]. The degradation pathway in acidic conditions primarily begins with the opening of the β-lactam ring to form amoxicillin penicilloic acid[7]. While amoxicillin generally exhibits greater stability in acidic conditions compared to neutral or alkaline environments, the degradation rate does increase at very low pH values[8][9].

Neutral and Near-Neutral Hydrolysis (pH 4 - 8)

In the neutral pH range, the degradation is often referred to as spontaneous or water-catalyzed hydrolysis, although it is the region of maximum stability for amoxicillin[7]. The nucleophilic attack by water on the β-lactam carbonyl is the rate-determining step[7]. The primary degradation product formed is amoxicillin penicilloic acid. However, this initial product is often unstable and can undergo further transformations. At neutral pH, amoxicillin penicilloic acid can lead to the formation of amoxicillin 2',5'-diketopiperazine and amoxicillin penilloic acid[5].

Base-Catalyzed Hydrolysis (pH > 8)

The rate of amoxicillin degradation significantly accelerates in alkaline conditions[10][11]. This is due to the direct nucleophilic attack of the highly reactive hydroxide ion on the β-lactam carbonyl carbon[1]. This reaction is generally much faster than the water-catalyzed or acid-catalyzed pathways. The alkaline hydrolytic reaction leads to the rapid opening of the β-lactam ring to form penicilloic acid derivatives, which are devoid of antibacterial activity[1]. Studies have shown a progressive increase in degradation as the pH rises from 9 to 13[10].

Caption: pH-Dependent Hydrolysis Pathways of Amoxicillin.

Quantitative Analysis: Degradation Kinetics

The degradation of amoxicillin in aqueous solutions typically follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of amoxicillin[7]. The observed pseudo-first-order rate constant (k_obs) is a composite of the rate constants for the acid-catalyzed (k_H), water-catalyzed (k_w), and base-catalyzed (k_OH) reactions.

The relationship can be expressed as: k_obs = k_H[H⁺] + k_w + k_OH[OH⁻]

This equation illustrates the characteristic V-shaped or U-shaped profile of a log(k_obs) versus pH plot, with the minimum degradation rate occurring in the weakly acidic to neutral pH range.

| pH | Condition | Relative Degradation Rate | Key Degradation Products | Reference(s) |

| < 4 | Acid-catalyzed | Moderate to High | Amoxicillin Penicilloic Acid | [7][9] |

| 4 - 8 | Water-catalyzed | Low (Region of Max Stability) | Amoxicillin Penicilloic Acid, Diketopiperazines, Penilloic Acid | [5] |

| > 8 | Base-catalyzed | High to Very High | Amoxicillin Penicilloic Acid | [1][10][11] |

Experimental Design for Stability Studies

A robust and self-validating experimental protocol is crucial for accurately determining the impact of pH on amoxicillin stability.

Rationale for Experimental Choices

-

Buffer Selection: The choice of buffer is critical as some buffer species can catalyze the hydrolysis reaction. Citrate and phosphate buffers are commonly used, but it is essential to ensure they do not participate in the degradation pathway. A series of buffers covering a wide pH range (e.g., pH 2 to 12) should be prepared.

-

Forced Degradation: Conducting forced degradation studies under various pH conditions is a cornerstone of demonstrating the stability-indicating nature of an analytical method, as mandated by ICH guidelines[12][13]. This involves intentionally degrading the amoxicillin sample to ensure that the analytical method can effectively separate the intact drug from its degradation products.

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying amoxicillin and its degradation products due to its specificity, precision, and accuracy[14][15]. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradation products[5].

Caption: Experimental Workflow for pH-Dependent Stability Study.

Step-by-Step Protocol for a pH-Dependent Kinetic Study

-

Preparation of Buffer Solutions:

-

Prepare a series of buffers (e.g., phosphate, citrate, borate) to cover the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

-

Verify the pH of each buffer solution using a calibrated pH meter at the intended study temperature.

-

-

Preparation of Amoxicillin Solutions:

-

Accurately weigh a suitable amount of amoxicillin reference standard and dissolve it in a small volume of appropriate solvent (e.g., water or a buffer in the stable pH range) to prepare a stock solution.

-

For each pH to be studied, dilute the stock solution with the corresponding buffer to achieve the target initial concentration (e.g., 1 mg/mL)[15].

-

-

Incubation and Sampling:

-

Place the prepared amoxicillin solutions in a constant temperature bath set to a specific temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated studies).

-

At predetermined time intervals, withdraw an aliquot from each solution. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

-

Immediately quench the degradation reaction by diluting the aliquot with the mobile phase or a neutralizing buffer to a concentration suitable for HPLC analysis[1].

-

-

HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV detector is required[15].

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[15].

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 5.0) and an organic modifier like acetonitrile or methanol[15]. A gradient elution may be necessary to resolve all degradation products[12].

-

Detection: Monitor the eluent at a wavelength where amoxicillin has significant absorbance, typically around 230 nm[15].

-

Injection: Inject the quenched samples and appropriate standards onto the HPLC system.

-

-

Data Analysis:

-

Identify and quantify the peak corresponding to intact amoxicillin in each chromatogram.

-

For each pH, plot the natural logarithm of the amoxicillin concentration versus time.

-

If the plot is linear, the degradation follows pseudo-first-order kinetics. The negative of the slope of this line represents the observed rate constant (k_obs).

-

Calculate the half-life (t₁/₂) for amoxicillin at each pH using the equation: t₁/₂ = 0.693 / k_obs .

-

Plot log(k_obs) versus pH to visualize the pH-rate profile.

-

Conclusion and Practical Implications

The stability of amoxicillin is intrinsically linked to the pH of its environment. The β-lactam ring is most stable in the slightly acidic to neutral pH range and is rapidly hydrolyzed under alkaline conditions. This pH-dependent degradation has significant implications for:

-

Formulation Development: Liquid formulations of amoxicillin, such as oral suspensions, must be buffered to a pH that ensures maximum stability throughout the product's shelf-life[8].

-

Manufacturing and Storage: Control of pH during manufacturing processes and ensuring appropriate storage conditions are critical to prevent degradation.

-

In Vivo Performance: The pH of different regions of the gastrointestinal tract can influence the stability and, consequently, the bioavailability of orally administered amoxicillin.

By employing the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively characterize the pH-stability profile of amoxicillin, leading to the development of more robust and efficacious pharmaceutical products.

References

-

Al-Ghannam, S. M., & Al-Omair, M. A. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. International Journal of Molecular Sciences, 25(9), 4957. [Link]

-

Silva, T. L., et al. (2023). Removal of Amoxicillin from Processing Wastewater by Ozonation and UV-Aided Ozonation: Kinetic and Economic Comparative Study. Applied Sciences, 13(20), 11333. [Link]

-

Al-Musawi, T. J., et al. (2023). Effect of pH value on degradation of amoxicillin with the Co3O4/PMS system. Scientific Reports, 13(1), 10825. [Link]

-

Straathof, A. J. J., et al. (2002). Course of pH during the formation of amoxicillin by a suspension-to-suspension reaction. Biotechnology and Bioengineering, 79(3), 355-358. [Link]

-

Addotey, J. N. A., et al. (2015). Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-13. [Link]

-

Bandara, N., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. ACS Earth and Space Chemistry, 6(7), 1788-1801. [Link]

-

Straathof, A. J. J., et al. (2002). Course of pH during the formation of amoxicillin by a suspension-to-suspension reaction. Biotechnology and Bioengineering, 79(3), 355-358. [Link]

-

Schmied, J., et al. (2022). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 221, 118788. [Link]

-

Lovitt, H., et al. (2021). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Pharmacy, 9(4), 173. [Link]

-

Karcic, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4976. [Link]

-

Fong, G. W., et al. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. Journal of Chromatography A, 298(3), 459-472. [Link]

-

Gensmantel, N. P., & Page, M. I. (1982). Metal-ion catalysed hydrolysis of some β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 2, (11), 147-151. [Link]

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

-

Conde-Cid, M., et al. (2020). Influence of pH, Humic Acids, and Salts on the Dissipation of Amoxicillin and Azithromycin Under Simulated Sunlight. Frontiers in Environmental Science, 8. [Link]

-

Aviles, M., et al. (1993). Catalysis of hydrolysis and aminolysis of non-classical beta-lactam antibiotics by metal ions and metal chelates. Journal of Pharmacy and Pharmacology, 45(10), 882-888. [Link]

-

Reddy, G. S., et al. (2011). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Journal of Chromatographic Science, 49(1), 1-6. [Link]

-

Palma, E., et al. (2016). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. Mathews Journal of Pharmaceutical Science, 1(1), 1-7. [Link]

-

Khan Academy. (n.d.). Beta-lactam antibiotics. Khan Academy. [Link]

-

Lovitt, H., et al. (2021). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Pharmacy, 9(4), 173. [Link]

-

Reddy, G. S., et al. (2011). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Journal of Chromatographic Science, 49(1), 1-6. [Link]

-

Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

-

Palma, E., et al. (2016). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. Semantic Scholar. [Link]

-

Padilha, T., & Hashmi, F. (2023). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ripublication.com [ripublication.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Advanced Characterization of Amoxicillin Degradation Products: Structural Elucidation & LC-MS/MS Workflows

Executive Summary

Amoxicillin (AMX), a semi-synthetic aminopenicillin, exhibits complex degradation kinetics governed by the instability of its beta-lactam ring and the reactivity of its side chain. In drug development and environmental monitoring, the precise identification of these degradation products (DPs) is critical for establishing stability-indicating methods (SIMs) and assessing toxicological risks.

This technical guide provides a rigorous structural analysis of AMX degradation pathways, focusing on the differentiation of isobaric species (e.g., Amoxicillin vs. Amoxicillin Diketopiperazine) using high-resolution LC-MS/MS. It details the formation mechanisms of key impurities such as Amoxicilloic Acid, Amoxicillin Penilloic Acid, and polymerization products, supported by validated experimental protocols.

Mechanistic Pathways of Degradation[1]

The degradation of Amoxicillin is driven primarily by hydrolysis, intramolecular aminolysis, and oxidative stress. The central event is often the cleavage of the strained four-membered beta-lactam ring, but pH and light exposure dictate the specific downstream products.

Core Degradation Mechanisms

-

Beta-Lactam Hydrolysis (Acid/Alkali): Nucleophilic attack by water or hydroxide ions on the beta-lactam carbonyl carbon opens the ring, forming Amoxicilloic Acid .[1] This is the dominant pathway in aqueous solutions.

-

Decarboxylation: Under acidic conditions, Amoxicilloic Acid undergoes decarboxylation to form Amoxicillin Penilloic Acid .

-

Intramolecular Aminolysis (Cyclization): In neutral to slightly acidic conditions, the free amino group of the side chain attacks the beta-lactam carbonyl, forming a stable six-membered diketopiperazine ring (Amoxicillin Diketopiperazine-2',5'-dione ).[1] This product is isobaric with the parent compound (

366) but structurally distinct. -

Polymerization: High concentrations lead to nucleophilic attack of the free amino group of one AMX molecule on the beta-lactam carbonyl of another, forming Dimers and Trimers .

Pathway Visualization[2]

Caption: Mechanistic branching of Amoxicillin degradation showing hydrolysis, cyclization, and polymerization pathways.

Analytical Strategy: LC-MS/MS Identification

Accurate identification requires resolving the parent compound from its isobaric impurities and characterizing the ring-opened structures.

Separation and Detection Workflow

-

Chromatography: A C18 stationary phase is essential. Acidic mobile phases (Formic Acid) suppress the ionization of carboxylic groups, improving retention of the polar degradation products.

-

Differentiation of Isobars:

-

AMX (

366): Elutes earlier in reverse-phase due to polar groups.[1] -

Diketopiperazine (

366): Elutes later due to the formation of the less polar six-membered ring. -

Differentiation: Validated by retention time (RT) shift and distinct MS/MS fragmentation (Diketopiperazine lacks the beta-lactam specific fragments).[1]

-

Mass Spectral Fragmentation Data

The following table summarizes the diagnostic ions for AMX and its primary degradation products.

| Compound | Precursor Ion | Retention Time (Relative) | Key Fragment Ions ( | Structural Inference |

| Amoxicillin (AMX) | 366.1 | 1.00 (Ref) | 349, 208, 160, 114 | Loss of NH3 (349); Beta-lactam ring cleavage (160).[1] |

| Amoxicilloic Acid | 384.1 | ~0.4 - 0.6 | 367, 323, 208, 189 | Hydrolysis (+18 Da).[1] Loss of NH3 (367); Decarboxylation (-44 Da) to 323.[1] |

| Amoxicillin Diketopiperazine | 366.1 | ~1.2 - 1.5 | 160, 207 | Isobaric to AMX.[1] Stable 6-membered ring limits fragmentation compared to AMX.[1] |

| Amoxicillin Penilloic Acid | 340.1 | ~0.8 | 189, 160, 130 | Decarboxylation of Amoxicilloic acid (-44 Da from 384).[1] |

| Amoxicillin Dimer | 731.2 | ~1.8 | 366, 384 | Dissociation into monomeric units (AMX + Amoxicilloic acid). |

Structural Elucidation Logic

-

Amoxicilloic Acid (

384): The mass shift of +18 Da relative to AMX confirms the addition of water. The fragment at -

Diketopiperazine (

366): Although the mass is identical to AMX, the absence of the typical beta-lactam ring cleavage fragments and the delayed retention time (due to increased hydrophobicity of the fused ring system) confirm the structure.

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate all major DPs for method validation, following ICH Q1B/Q2 guidelines.

Reagents and Equipment

-

API: Amoxicillin Trihydrate standard.

-

Solvents: LC-MS grade Acetonitrile, Formic Acid, Ammonium Formate.[1]

-

Instrument: UHPLC coupled to Q-TOF or Orbitrap MS.[1]

Stress Conditions

-

Acid Hydrolysis: Dissolve AMX (1 mg/mL) in 0.1 N HCl. Incubate at 60°C for 2-4 hours. Target: Amoxicilloic Acid, Penilloic Acid.[2][3][4]

-

Base Hydrolysis: Dissolve AMX in 0.1 N NaOH. Incubate at RT for 1 hour. Neutralize before injection. Target: Amoxicilloic Acid (Rapid degradation).[1]

-

Thermal/Neutral (Cyclization): Dissolve AMX in water (pH ~6).[5][1] Incubate at 80°C for 24 hours. Target: Amoxicillin Diketopiperazine.[2][6][7][8][9]

-

Oxidative: Treat with 3% H2O2 at RT for 2 hours. Target: Amoxicillin S-oxide.[1][3]

LC-MS/MS Method Parameters

-

Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Flow Rate: 0.3 mL/min.

-

MS Source: ESI Positive Mode.

Toxicity & Safety Implications

The identification of these products is not merely academic; they possess distinct toxicological profiles.

-

Allergenicity: The beta-lactam ring opening (forming Amoxicilloic Acid) exposes the penicilloyl moiety, which is the major antigenic determinant responsible for penicillin hypersensitivity (anaphylaxis).

-

Environmental Persistence: Amoxicillin Diketopiperazine is significantly more stable in the environment than the parent AMX. It resists hydrolysis and can accumulate in wastewater effluents, posing long-term ecological risks.[1]

-

Toxicity: While acute toxicity of DPs like Amoxicilloic acid is generally low (similar to AMX), their potential to act as sensitizers makes their quantification in final drug products mandatory (limit typically < 1.0%).

References

-

Nagele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS(n) and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry.[4][10][11]

-

Gozlan, I., et al. (2013).[3] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[1][3][6] Journal of Environmental Science and Health, Part A.

-

Trovó, A. G., et al. (2011). Degradation of the antibiotic amoxicillin by photo-Fenton process – Chemical and toxicological assessment. Water Research.

-

PubChem. (2025).[1][12] Amoxicillin Diketopiperazine-2',5'-dione Compound Summary.

-

Gallo, M. B. C., et al. (2015). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society.

Sources

- 1. Amoxicilloic acid | C16H21N3O6S | CID 446954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS(n) and accurate mass determination by ESI TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amoxicillin diketopiperazine-2a(2),5a(2)-dione | C16H19N3O5S | CID 76958814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution HPLC-UV Quantification of Amoxicillin Open Ring Dimer

Introduction & Clinical Relevance

Amoxicillin (AMX) is a semi-synthetic,

Why Quantification Matters:

-

Allergenicity: High molecular weight impurities (dimers and trimers) are often implicated in

-lactam hypersensitivity reactions (anaphylaxis) due to their ability to cross-link IgE antibodies on mast cells. -

Potency Loss: Dimerization represents a direct loss of the active pharmaceutical ingredient (API).

-

Regulatory Compliance: The USP and EP monographs enforce strict limits on "Amoxicillin Related Compounds," where the dimer is often a specified impurity requiring separation from the main peak and the hydrolysis product (Amoxicilloic acid).

This guide details a robust HPLC-UV protocol designed specifically to resolve the Open Ring Dimer from the parent monomer and other degradation products.

Chemical Mechanism of Dimerization

Understanding the formation mechanism is critical for accurate analysis. Unlike acid-catalyzed hydrolysis (which yields penicilloic acid), dimerization is a nucleophilic attack.

-

The Nucleophile: The free primary amine (

) on the side chain of one AMX molecule. -

The Electrophile: The carbonyl carbon of the strained

-lactam ring of a second AMX molecule. -

The Result: A linear "Open Ring Dimer" linked by a stable amide bond. This reaction is concentration-dependent (second-order kinetics) and pH-sensitive.

Visualization: Dimerization Pathway

[1][2]

Method Development Strategy

Column Selection: The Stationary Phase

The separation of the polar zwitterionic monomer from the more hydrophobic dimer requires a column capable of retaining polar compounds while preventing peak tailing caused by the amine groups.

-

Choice: C18 (Octadecyl) with "Base Deactivation" or "Polar Embedded" technology.

-

Rationale: Standard C18 columns often show tailing for amoxicillin due to silanol interactions. A base-deactivated column (e.g., Agilent ZORBAX SB-Aq or Waters Symmetry C18) ensures sharp peak shapes, which is vital for integrating small impurity peaks adjacent to the massive main peak.

Mobile Phase Engineering

-

Buffer: Potassium Phosphate (0.05 M).

-

pH Control (Critical): pH 5.0 ± 0.1.

-

Why? At pH < 4, acid hydrolysis dominates. At pH > 7, dimerization accelerates rapidly. pH 5.0 is the "stability sweet spot" for analysis, minimizing on-column degradation.

-

-

Organic Modifier: Acetonitrile (ACN).[1] ACN provides lower backpressure and better UV transparency at low wavelengths compared to Methanol.

Detection Wavelength

-

Wavelength: 230 nm.

-

Rationale: While 254 nm is standard for the aromatic ring, the amide bonds formed in the dimer and the carbonyls absorb strongly at ~210-230 nm. 230 nm offers a balance of high sensitivity for the impurity without excessive baseline noise from the buffer.

Detailed Experimental Protocol

Reagents & Equipment

-

HPLC System: Gradient capability, UV/PDA detector, cooled autosampler (4°C).

-

Column: 250 mm x 4.6 mm, 5 µm packing (C18 Base Deactivated).[2]

-

Solvents: HPLC Grade Acetonitrile, KH₂PO₄, KOH (45% w/w for pH adjustment).

Mobile Phase Preparation

-

Solution A (Buffer): Dissolve 6.8 g of KH₂PO₄ in 900 mL water. Adjust pH to 5.0 ± 0.1 using 45% KOH. Dilute to 1000 mL. Filter through 0.45 µm nylon filter.

-

Solution B (Organic): 100% Acetonitrile.

Instrument Parameters[5]

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Autosampler Temp | 4°C (Mandatory) |

| Detection | UV @ 230 nm |

| Run Time | 25 Minutes |

Gradient Profile

The dimer is more hydrophobic than the monomer and elutes later. A gradient is required to elute the dimer within a reasonable time while maintaining resolution from the main peak.

| Time (min) | Solution A (%) | Solution B (%) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Monomer elution) |

| 15.0 | 60 | 40 | Linear Ramp (Elute Dimer) |

| 18.0 | 60 | 40 | Wash |

| 18.1 | 95 | 5 | Return to Initial |

| 25.0 | 95 | 5 | Re-equilibration |

Sample Preparation (The "Cold Chain" Rule)

-

Diluent: Mobile Phase A (Phosphate Buffer pH 5.0). Do not use pure water , as the local pH of dissolved amoxicillin can induce degradation.

-

Standard Prep: Prepare USP Amoxicillin RS at 1.0 mg/mL.

-

Sample Prep:

-

Weigh sample equivalent to 1.0 mg/mL Amoxicillin.

-

Dissolve in Diluent.

-

IMMEDIATELY transfer to the HPLC autosampler pre-chilled to 4°C.

-

Inject within 1 hour of preparation.

-

System Suitability & Validation

To ensure the "Trustworthiness" of the data, the following criteria must be met before routine analysis.

System Suitability Criteria

-

Resolution (

): > 2.0 between Amoxicillin Monomer and the nearest impurity (usually Amoxicilloic Acid or the Dimer depending on the exact column chemistry). -

Tailing Factor (

): NMT 1.5 for the Amoxicillin peak. -

Relative Retention Time (RRT):

-

Amoxicillin: 1.0

-

Amoxicilloic Acid: ~0.8 (Elutes earlier)

-

Open Ring Dimer: ~2.5 - 3.0 (Elutes later due to hydrophobicity)

-

Quantification Calculation

If a specific Dimer Standard is unavailable, use the "Diluted Standard" approach (assuming similar response factors at 230 nm):

- : Area of the dimer peak in the sample.

- : Area of the Amoxicillin main peak in a diluted standard (e.g., 1% concentration).

- : Dilution Factor.

- : Potency of the standard.[3]

Analytical Workflow Diagram

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Dimer Peak Growth | Sample sat too long or at room temp. | Enforce 4°C autosampler rule. Reinject fresh sample immediately. |

| Split Peaks | pH mismatch between diluent and MP. | Ensure Diluent is exactly Mobile Phase A (pH 5.0). |

| Ghost Peaks | Carryover from previous high-conc injection. | Add a needle wash step with 50:50 Water:ACN. |

| Drifting Retention | Column aging or ion-pairing effects. | Flush column with 60% ACN after batch. Check buffer pH.[1][3] |

References

-

United States Pharmacopeia (USP). Amoxicillin Monograph: Impurities and Assay. USP-NF.

-

European Pharmacopoeia (Ph.[3][4][5] Eur.). Amoxicillin Trihydrate Monograph 0260.

-

Pajchel, G., et al. (2002). HPLC determination of amoxicillin and its related substances in pharmaceutical preparations.[1][2][6][4][5][7] Journal of Pharmaceutical and Biomedical Analysis.

-

Nogueira, F., et al. (2019). Stability of amoxicillin in solution: Degradation kinetics and mechanism. Journal of Chromatography A.

-

Agilent Technologies. (2012). Analysis of amoxicillin and impurities on the Agilent 1220 Infinity LC System. Application Note.

Sources

- 1. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. usp.org [usp.org]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. agilent.com [agilent.com]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

Application Note: High-Fidelity LC-MS/MS Analysis of Amoxicillin and Its Major Degradation Products

Executive Summary: The Isobaric Challenge

The quantification of Amoxicillin (AMX) in biological fluids is frequently compromised by its inherent instability. The beta-lactam ring is susceptible to hydrolysis, leading to the formation of Amoxicilloic Acid (AMA) . Crucially, AMA can undergo subsequent cyclization to form Amoxicillin Diketopiperazine (ADP) .

The Analytical Criticality: AMX and ADP are isobaric (

This guide provides a validated protocol for the simultaneous separation and quantification of AMX, AMA, and ADP, ensuring data integrity in pharmacokinetic (PK) and stability studies.

Degradation Chemistry & Pathway Analysis[1][2]

Understanding the degradation mechanism is essential for proper sample handling. Amoxicillin degrades primarily via beta-lactam ring opening (hydrolysis) followed by decarboxylation or recyclization.

degradation Pathway Diagram[1][2]

Figure 1: The primary degradation pathway of Amoxicillin. Note the mass shift to 384 (AMA) and the return to 366 (ADP), creating the isobaric conflict.

Method Development Guide

Chromatographic Strategy (LC)

Amoxicilloic acid (AMA) is highly polar due to the dicarboxylic acid functionality formed upon ring opening. Standard C18 columns often yield poor retention for AMA and insufficient resolution between the isobaric AMX/ADP pair.

-

Recommended Column: Pentafluorophenyl (PFP) or Polar-Embedded C18 .

-

Why: PFP phases offer alternative selectivity (pi-pi interactions) that enhances the separation of the aromatic rings in AMX and ADP, providing superior resolution compared to standard alkyl chains.

-

-

Mobile Phase:

Mass Spectrometry (MS/MS)

Source parameters must be tuned to minimize in-source fragmentation, which can artificially convert AMA (384) to ADP-like ions (366) before detection.

Table 1: Optimized MRM Transitions

| Compound | Precursor ( | Product ( | Type | Mechanism |

| Amoxicillin (AMX) | 366.1 | 349.0 | Quant | Loss of |

| 366.1 | 160.0 | Qual | Thiazolidine ring cleavage | |

| Amoxicilloic Acid (AMA) | 384.1 | 323.0 | Quant | Decarboxylation ( |

| 384.1 | 160.0 | Qual | Thiazolidine ring cleavage | |

| Diketopiperazine (ADP) | 366.1 | 160.0 | Quant | Thiazolidine ring cleavage |

| 366.1 | 207.0 | Qual | Piperazine ring fragment | |

| Amoxicillin-d4 (IS) | 370.1 | 353.0 | Quant | Loss of |

Detailed Experimental Protocol

Reagents & Materials

-

Standards: Amoxicillin trihydrate, Amoxicilloic acid (custom synthesis often required), Amoxicillin diketopiperazine.

-

Internal Standard: Amoxicillin-d4.[4]

-

Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.[3]

-

Matrix: Plasma (K2EDTA).[2]

Sample Preparation (Protein Precipitation)

Critical Control Point: Amoxicillin degrades rapidly at room temperature. All steps must be performed on wet ice (

-

Aliquot: Transfer

of plasma into a 1.5 mL Eppendorf tube. -

Spike IS: Add

of Internal Standard solution ( -

Precipitation: Add

of ice-cold Acetonitrile containing 1% Formic Acid .-

Why Acidified ACN? The acid stabilizes AMX and prevents further hydrolysis of the beta-lactam ring during precipitation.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Centrifuge at

for 10 minutes at -

Dilution: Transfer

of the supernatant to a clean vial. Dilute with-

Why: Injecting pure ACN can cause "solvent effect" peak broadening for early eluting polar compounds like AMA.

-

Instrumental Parameters

LC Gradient (Flow: 0.4 mL/min):

-

0.0 - 1.0 min: 5% B (Isocratic hold for AMA retention)

-

1.0 - 5.0 min: 5%

95% B (Linear gradient) -

5.0 - 6.0 min: 95% B (Wash)

-

6.1 - 9.0 min: 5% B (Re-equilibration)

System Suitability Criteria:

-

Resolution (

): -

Tailing Factor:

for all peaks (AMX often tails due to zwitterionic nature). -

Carryover:

of LLOQ in blank after ULOQ injection.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing temperature control and solvent matching.

References

-

Nagele, E. & Moritz, R. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MSn and Accurate Mass Determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670–1676. Link

-

Liu, Y., et al. (2022).[5] A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. Molecules, 27(14), 4567. Link

-

Gozlan, I., et al. (2013). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[6] Journal of Environmental Science and Health, Part A, 48(11), 1409-1420. Link

-

Reyns, T., et al. (2008). Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry with emphasis on stability issues. Journal of Chromatography B, 861(2), 178-186. Link

Sources

- 1. lcms.cz [lcms.cz]

- 2. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantitative Analysis of Amoxicillin and its Open-Ring Degradant in Pharmaceutical Formulations

Abstract

This comprehensive guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of amoxicillin and its primary degradation product, amoxicillin penicilloic acid, in pharmaceutical formulations. The hydrolytic opening of the β-lactam ring in amoxicillin leads to the formation of this inactive and potentially allergenic open-ring structure, making its quantification critical for ensuring the efficacy and safety of amoxicillin-containing drug products. This document provides a step-by-step protocol, method validation parameters according to International Council for Harmonisation (ICH) guidelines, and insights into the chemical basis of amoxicillin degradation.

Introduction: The Imperative of Monitoring Amoxicillin Stability

Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its strained four-membered β-lactam ring.[1] This irreversible reaction results in the formation of amoxicillin penicilloic acid, a product devoid of antibacterial activity.[2] The presence and quantity of this open-ring degradant are critical quality attributes for amoxicillin drug products, as its formation signifies a loss of potency and introduces a potential immunogenic substance. Therefore, a validated, stability-indicating analytical method is essential for the quality control of amoxicillin in pharmaceutical manufacturing and for stability studies.[3][4]

This application note provides a detailed protocol for a simple, rapid, and reliable RP-HPLC method suitable for the quantitative analysis of amoxicillin and its open-ring derivative. The method is designed to be easily implemented in a quality control laboratory setting.

The Chemistry of Amoxicillin Degradation: β-Lactam Ring Hydrolysis

The primary degradation pathway for amoxicillin in aqueous solutions is the hydrolytic cleavage of the amide bond within the β-lactam ring.[1][5] This process is catalyzed by acidic or alkaline conditions and leads to the formation of amoxicillin penicilloic acid.[1][6] This transformation involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a water molecule.[1] The resulting penicilloic acid is a more stable, open-ring structure that lacks the steric strain of the original β-lactam ring.

Diagram 1: Hydrolytic Degradation of Amoxicillin

Caption: Hydrolytic pathway of amoxicillin to its open-ring degradant.

Experimental Protocol: RP-HPLC for Amoxicillin and Penicilloic Acid

This protocol outlines a stability-indicating RP-HPLC method for the simultaneous determination of amoxicillin and amoxicillin penicilloic acid.

Materials and Reagents

-

Amoxicillin Reference Standard (USP or equivalent)

-

Amoxicillin Penicilloic Acid Reference Standard (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Amoxicillin pharmaceutical formulation (e.g., capsules, oral suspension)

Instrumentation

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (22:78 v/v)[7] |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min[7] |

| Detection | UV at 230 nm[8] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or 25 °C for improved reproducibility) |

| Run Time | Approximately 10 minutes |

Rationale for Parameter Selection:

-

Mobile Phase: The combination of a phosphate buffer and acetonitrile provides good separation and peak shape for both the polar amoxicillin and its more polar degradant. Adjusting the pH to 3.0 with orthophosphoric acid ensures the analytes are in a suitable ionic state for reversed-phase chromatography.

-

C18 Column: A C18 column is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds, including amoxicillin.

-

UV Detection at 230 nm: This wavelength provides adequate sensitivity for both amoxicillin and its penicilloic acid derivative.

Solution Preparation

-

Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and the phosphate buffer in a 22:78 (v/v) ratio. Degas the mobile phase before use.

-

Standard Stock Solution (Amoxicillin): Accurately weigh about 25 mg of amoxicillin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-100 µg/mL using the mobile phase.[7]

-

Sample Preparation (Capsules):

-

Weigh the contents of 10 capsules and calculate the average weight.

-

Accurately weigh a quantity of the powdered capsule contents equivalent to 25 mg of amoxicillin into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Sample Preparation (Oral Suspension):

-

Shake the suspension well to ensure homogeneity.

-

Accurately transfer a volume of the suspension equivalent to 25 mg of amoxicillin into a 25 mL volumetric flask.

-

Dilute to volume with the mobile phase and mix thoroughly.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Diagram 2: Experimental Workflow for Amoxicillin Analysis

Caption: Workflow for the HPLC analysis of amoxicillin formulations.

Method Validation: Ensuring Trustworthy Results

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH guidelines.[9][10][11]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[12] | No interference from excipients or other degradation products at the retention times of amoxicillin and penicilloic acid. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[12] | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 10-100 µg/mL).[13] |

| Accuracy | The closeness of test results to the true value.[12] | Mean recovery between 98.0% and 102.0%.[14] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly.[12] | Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections.[13] Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[13] |

| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[12] | RSD ≤ 2.0% after minor changes in mobile phase composition, pH, and flow rate. |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the amoxicillin drug substance.[3][15][16] This involves subjecting the drug to various stress conditions to generate potential degradation products.

| Stress Condition | Example Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours[6] |

| Alkali Hydrolysis | 0.015 M NaOH at room temperature for 30 minutes[3][6] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 1 hour[6] |

| Thermal Degradation | Dry heat at 105°C for 15 hours[3] |

| Photodegradation | Exposure to UV light (254 nm) for 24 hours |

The HPLC analysis of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent amoxicillin peak, confirming the method's specificity.

Data Interpretation and System Suitability

-

System Suitability: Before sample analysis, inject a standard solution (e.g., 50 µg/mL amoxicillin) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

-

Quantification: Create a calibration curve by plotting the peak area of the amoxicillin standard against its concentration. Use the regression equation to calculate the concentration of amoxicillin and amoxicillin penicilloic acid in the samples.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | Column degradation, inappropriate mobile phase pH | Replace the column, ensure the mobile phase pH is correctly adjusted. |

| Variable Retention Times | Inconsistent mobile phase composition, pump issues | Prepare fresh mobile phase, prime the pump, check for leaks. |

| No Peaks or Low Signal | Detector issue, incorrect wavelength, no injection | Check detector lamp, verify wavelength setting, ensure the autosampler is functioning correctly. |

| Extraneous Peaks | Contaminated mobile phase, sample matrix effects | Use fresh, high-purity solvents; filter all solutions; perform a blank injection. |

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of amoxicillin and its open-ring degradation product, amoxicillin penicilloic acid, in pharmaceutical formulations. This method is suitable for routine quality control and stability testing, ensuring the safety and efficacy of amoxicillin products. Adherence to the detailed protocol and validation procedures will yield accurate and reproducible results.

References

-

ResearchGate. (2025). Quantitative Analysis of Amoxicillin Residues in Foods by Surface-Enhanced Raman Spectroscopy | Request PDF. Retrieved from [Link]

-

CORE. (n.d.). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible pathways of amoxicillin degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. Retrieved from [Link]

-

Amsterdam UMC. (n.d.). A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone. Retrieved from [Link]

-

National Institutes of Health. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. Retrieved from [Link]

-

African Journals Online. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF AMOXICILLIN IN PHARMACEUTICAL FORMULATIONS USING NORMAL AND REVERSE FLOW INJECTION ANALYSIS. Retrieved from [Link]

-

SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Analytical method development and validation for amoxicillin capsules. Retrieved from [Link]

- N/A. (n.d.). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms.

-

PubMed. (1979). High-pressure liquid chromatographic determination of amoxicillin in urine. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Spectrophotometric Determination of Amoxicillin in Pharmaceutical Preparations. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

-

ResearchGate. (2025). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

PubMed. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Retrieved from [Link]

- N/A. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

-

National Institutes of Health. (2024). Development and validation of spectrophotometric method and paper-based microfluidic devices for the quantitative determination of Amoxicillin in pure form and pharmaceutical formulations. Retrieved from [Link]

-

University of Alberta Libraries. (n.d.). HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

-

MDPI. (2026). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. Retrieved from [Link]

-

Chemistry Research Journal. (n.d.). Spectrophotometric Determination of Amoxicillin in Drug Samples. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Semantic Scholar. (2017). STRESS DEGRADATION STUDIES ON AMOXICILLIN AND CLOXACILLIN IN DOSAGE FORM BY HPLC Prof. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

-

Iraqi Journal of Science. (2012). SPECTROPHOTOMETRIC DETERMINATION OF AMOXICILLIN IN PHARMACEUTICAL PREPARATIONS THROUGH DIAZOTIZATION AND COUPLING REACTION. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

R Discovery. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]

-

Neliti. (2017). STRESS DEGRADATION STUDIES ON AMOXICILLIN AND CLOXACILLIN IN DOSAGE FORM BY HPLC. Retrieved from [Link]

Sources

- 1. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. media.neliti.com [media.neliti.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pharmacyjournal.in [pharmacyjournal.in]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

Application Note & Protocol: Preparation of Amoxicillin Open-Ring Dimer Reference Standard

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

Amoxicillin, a widely prescribed β-lactam antibiotic, is effective against a broad spectrum of bacterial infections.[1] However, its chemical structure, characterized by a strained β-lactam ring, renders it susceptible to degradation under various conditions, leading to the formation of several impurities. Among these, the amoxicillin open-ring dimer is of significant interest due to its potential to elicit immunological responses in sensitive individuals.[2][3][4] Therefore, the accurate detection and quantification of this dimer in amoxicillin drug substances and products are paramount for ensuring patient safety and meeting regulatory requirements.

This application note provides a comprehensive protocol for the preparation of an amoxicillin open-ring dimer reference standard through a controlled forced degradation process. A well-characterized reference standard is indispensable for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used in routine quality control to monitor the impurity profile of amoxicillin.[5][6] This document is intended for researchers, scientists, and drug development professionals engaged in the analytical development and quality assurance of amoxicillin-containing pharmaceuticals.

Scientific Principles: Understanding Amoxicillin Dimerization

The formation of the amoxicillin open-ring dimer is a consequence of the inherent reactivity of the amoxicillin molecule. The process is initiated by the hydrolytic cleavage of the β-lactam ring of one amoxicillin molecule, forming amoxicilloic acid. Subsequently, the primary amino group of a second intact amoxicillin molecule can nucleophilically attack the carbonyl carbon of the newly formed carboxyl group in amoxicilloic acid, resulting in the formation of an amide bond and yielding the open-ring dimer.[7] This dimerization pathway is a critical degradation route, particularly in aqueous solutions and under conditions of elevated temperature and humidity.[8][9][10]

The following diagram illustrates the proposed reaction mechanism for the formation of the amoxicillin open-ring dimer.

Sources

- 1. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synergistic Effect between Amoxicillin and TLR Ligands on Dendritic Cells from Amoxicillin-Delayed Allergic Patients | PLOS One [journals.plos.org]

- 4. Amoxicillin hypersensitivity: Patient outcomes in a seven-year retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amoxicillin Open Ring Decarboxylated Dimer | Axios Research [axios-research.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7807196B2 - Process for drying amoxicillin - Google Patents [patents.google.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. scielo.br [scielo.br]

using amoxicillin open ring as a marker for drug stability testing

Application Note

Title: Using the Amoxicillin Open Ring (Amoxicilloic Acid) as a Primary Marker for Drug Stability Testing

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the primary hydrolytic degradant of amoxicillin—its open-ring form, amoxicilloic acid—as a critical marker for stability testing. The stability of amoxicillin, a widely used β-lactam antibiotic, is intrinsically linked to the integrity of its β-lactam ring. Cleavage of this ring not only inactivates the drug but also serves as a direct indicator of degradation. This document outlines the chemical basis for this degradation, provides a detailed, validated stability-indicating HPLC-UV method for simultaneous quantification of amoxicillin and amoxicilloic acid, and presents a systematic protocol for conducting forced degradation studies. Adherence to these protocols will ensure the generation of robust and reliable stability data, compliant with international regulatory standards such as those from the International Council for Harmonisation (ICH).

Introduction

Amoxicillin is a cornerstone of antibacterial therapy, valued for its broad spectrum of activity against various pathogens. Its therapeutic efficacy is dependent on the strained four-membered β-lactam ring, which acylates bacterial transpeptidases, thereby inhibiting cell wall synthesis. However, this strained ring is also the molecule's point of vulnerability, susceptible to hydrolysis under various conditions.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] For amoxicillin, the primary degradation pathway is the hydrolytic opening of the β-lactam ring to form amoxicilloic acid (sometimes referred to as amoxicillin penicilloic acid).[3][4][5] This degradant is inactive and serves as a direct and quantifiable marker of drug substance and product stability.

This application note provides the scientific rationale and a validated, step-by-step protocol for using amoxicilloic acid as a stability marker, ensuring that analytical methods are "stability-indicating" as per regulatory expectations.

Scientific Background: The Chemistry of Degradation

Mechanism of β-Lactam Ring Hydrolysis

The degradation of amoxicillin in aqueous solutions is primarily initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring.[3] This process is significantly influenced by pH. In both acidic and basic conditions, the rate of hydrolysis increases.[6][7] The resulting product is amoxicilloic acid, which contains a newly formed carboxylic acid group from the ring opening.[4] This transformation is irreversible and leads to a complete loss of antibacterial activity. Further degradation can occur, leading to other products like amoxicillin diketopiperazine, but amoxicilloic acid is the initial and principal hydrolytic product.[3][4]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

analytical techniques for monitoring amoxicillin degradation kinetics

Introduction: The Beta-Lactam Stability Challenge

Amoxicillin (AMX) is a semi-synthetic aminopenicillin characterized by its broad-spectrum antibacterial activity. However, its therapeutic efficacy is intrinsically linked to the structural integrity of its beta-lactam ring . This four-membered ring is thermodynamically unstable and highly susceptible to hydrolysis, a process accelerated by pH extremes, temperature, and nucleophilic attack.

For drug development professionals, understanding the kinetics of this degradation is not merely a regulatory compliance task (per ICH Q1A); it is a critical quality attribute (CQA) that dictates formulation strategy, shelf-life, and packaging requirements.

This guide moves beyond standard pharmacopeial assays to provide a robust, kinetic-focused analytical strategy. We will explore the specific degradation pathways, define a self-validating HPLC protocol, and detail the kinetic modeling required to predict long-term stability.

Mechanistic Insight: Degradation Pathways

To monitor degradation, one must know what to look for. The primary degradation route of amoxicillin in aqueous solution is the hydrolytic opening of the beta-lactam ring.[1]

-

Primary Degradant: Amoxicilloic Acid (AMA) . This is formed via the nucleophilic attack of water (or hydroxide) on the beta-lactam carbonyl.

-

Secondary Degradants:

-

Amoxicillin Diketopiperazine (DIKETO): Formed under acidic conditions or prolonged storage via intramolecular condensation.

-

Amoxicillin Penilloic Acid: Formed via decarboxylation of amoxicilloic acid.

-

Visualization: Amoxicillin Degradation Pathway

Figure 1: Primary degradation pathway of Amoxicillin involving beta-lactam hydrolysis followed by secondary transformation.

Experimental Design Strategy

A single-point stability test is insufficient for kinetic modeling. You must construct a Matrix of Conditions to determine the reaction order and activation energy (

The Kinetic Matrix

| Variable | Range/Conditions | Purpose |

| pH | 2.0, 4.0, 7.0, 9.0 | Determine |

| Temperature | 40°C, 50°C, 60°C, 70°C | Generate Arrhenius plots to predict shelf-life at 25°C. |

| Ionic Strength | Constant (e.g., 0.1 M NaCl) | Isolate catalytic effects from salt effects. |

| Sampling Points | 0, 2, 4, 8, 12, 24, 48 hours | Capture the "initial rate" and the degradation curve. |

Expert Insight: Amoxicillin degradation typically follows pseudo-first-order kinetics in buffered aqueous solutions. However, at high concentrations (suspensions), it may appear zero-order due to solubility limitations. Ensure your study design accounts for the drug's solubility limit.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC-DAD)

While LC-MS is excellent for identification, HPLC with Diode Array Detection (DAD) is the gold standard for kinetic quantification due to its robustness and linearity.

Method Validation Principle: The method must resolve the parent peak (AMX) from its primary degradant (AMA). Since AMA is more polar, it will elute earlier on a reverse-phase column.

Protocol: Kinetic Monitoring of Amoxicillin

1. Chromatographic Conditions

-

System: HPLC with DAD (or UV).

-

Column: C18 end-capped (e.g., Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm.[2] Why? A standard C18 provides sufficient retention for the polar zwitterionic amoxicillin.

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 5.0 with dilute H₃PO₄.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[3]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 25°C (Must be controlled to prevent on-column degradation during analysis).

-

Injection Vol: 20 µL.

-

Detection: 230 nm (optimal for beta-lactam absorption) and 280 nm (secondary confirmation).

2. Gradient Profile (Self-Validating Step) Use a gradient to ensure all late-eluting dimers or secondary degradants are cleared.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.0 | 95 | 5 | Isocratic hold to retain polar AMA/AMX |

| 5.0 | 95 | 5 | Elution of Amoxicilloic Acid & Amoxicillin |

| 15.0 | 60 | 40 | Wash to elute less polar degradants |

| 20.0 | 95 | 5 | Re-equilibration |

3. Sample Preparation (Kinetic Quenching)

-

Critical Step: When sampling from a high-temperature reactor (e.g., 60°C), the reaction must be "quenched" immediately to stop degradation.

-

Technique: Transfer 1.0 mL of reaction mixture into a vial containing 9.0 mL of cold (4°C) Mobile Phase A . Analyze immediately.

Experimental Workflow & Data Analysis

The following workflow illustrates the logical progression from sample preparation to kinetic parameter derivation.

Figure 2: Step-by-step experimental workflow for determining kinetic parameters.

Calculations

1. Determine Rate Constant (

-

The slope of the line is

. -

Validation:

should be

2. Determine Activation Energy (

-

Slope =

(where

References

-

ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] International Council for Harmonisation.[4][7][8] Link

-

Chadha, R., et al. (2003).[9] Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry.[9][10] Journal of Pharmacy and Pharmacology.[9] Link

-

Nagele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic drug amoxicillin with ion trap MS. Journal of the American Society for Mass Spectrometry. Link

-

Gollapalli, N. R., et al. (2010). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Journal of Chromatographic Science. Link

-

Zhou, Y., et al. (2018). Kinetic parameters and modeling of amoxicillin electro-photocatalytic degradation at various temperatures. ResearchGate.[11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ikev.org [ikev.org]

- 7. database.ich.org [database.ich.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Amoxicillin and Impurity Separation

Welcome to our dedicated technical support center for the chromatographic analysis of amoxicillin and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this critical antibiotic. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the HPLC analysis of amoxicillin, with a focus on mobile phase optimization.

Problem 1: Poor resolution between amoxicillin and its key impurities (e.g., penicilloic acids).

Q: My chromatogram shows co-eluting or poorly resolved peaks for amoxicillin and a critical impurity. How can I improve the separation using the mobile phase?

A: Achieving adequate resolution between amoxicillin and its structurally similar impurities, such as penicilloic acids, is a common challenge. The key lies in manipulating the mobile phase to exploit subtle differences in their physicochemical properties.

Step-by-Step Troubleshooting:

-

Evaluate and Adjust Mobile Phase pH: The ionization state of both amoxicillin and its impurities is highly dependent on the pH of the mobile phase. Amoxicillin has multiple ionizable groups, and slight pH shifts can significantly alter retention times.

-

Rationale: The European Pharmacopoeia and USP often specify a mobile phase pH around 5.0 for amoxicillin analysis.[1][2] This pH is a good starting point as it helps to control the ionization of the carboxylic acid and amino groups, leading to more consistent retention.

-

Actionable Advice: Methodically adjust the pH of your aqueous buffer in small increments (e.g., ±0.2 pH units). A pH range of 4.5 to 5.5 is generally effective.[3] Observe the impact on the resolution of the critical pair. Often, a slight decrease in pH will increase the retention of acidic impurities.

-

-

Modify the Organic Modifier Concentration: The type and concentration of the organic solvent in the mobile phase directly influence the elution strength and selectivity.

-

Rationale: Acetonitrile and methanol are the most common organic modifiers used. Acetonitrile generally offers lower viscosity and better UV transparency. The ratio of the organic modifier to the aqueous buffer determines the overall polarity of the mobile phase and, consequently, the retention of your analytes.

-

Actionable Advice: If using an isocratic method, systematically decrease the percentage of the organic modifier (e.g., from 5% to 3% acetonitrile) to increase the retention times of all components, which may improve resolution.[2] For complex mixtures of impurities, a gradient elution may be necessary to resolve both early and late-eluting compounds effectively.[1][4]

-

-

Alter the Buffer Composition and Concentration: The choice of buffer salt and its concentration can impact peak shape and selectivity.

-

Rationale: Phosphate buffers are widely used due to their buffering capacity in the optimal pH range for amoxicillin analysis.[2][5][6] The buffer concentration can influence ionic strength, which can affect the interactions between the analytes and the stationary phase.

-

Actionable Advice: A buffer concentration of 20-50 mM is a typical starting point.[7] If you observe peak tailing, especially for basic impurities, ensure your buffer concentration is sufficient to maintain a stable pH on the column.

-

Problem 2: Tailing or fronting of the amoxicillin peak.

Q: The amoxicillin peak in my chromatogram is not symmetrical. What are the likely mobile phase-related causes and how can I fix it?

A: Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your quantification.[8] While column issues can be a cause, the mobile phase plays a critical role in achieving symmetrical peaks.

Step-by-Step Troubleshooting:

-

Check and Adjust Mobile Phase pH: As with resolution, pH is paramount for good peak shape.

-

Rationale: Unwanted secondary interactions between ionized analytes and residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[9] Maintaining an optimal pH ensures a consistent ionization state for amoxicillin, minimizing these interactions.

-

Actionable Advice: Verify the pH of your mobile phase. If you are using a previously prepared buffer, its pH may have changed over time. A pH around 5.0 is generally recommended to suppress silanol interactions for amoxicillin.[2]

-

-

Ensure Adequate Buffer Capacity: A buffer that is too dilute may not be able to control the on-column pH effectively.

-

Rationale: The sample itself can have a different pH than the mobile phase, leading to localized pH shifts at the column inlet if the buffer capacity is insufficient. This can cause peak distortion.

-

Actionable Advice: Consider increasing the buffer concentration (e.g., from 20 mM to 50 mM) to improve pH stability.

-

-

Sample Solvent Mismatch: The composition of the solvent used to dissolve the sample can significantly impact peak shape.

-

Rationale: Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase can cause peak distortion, including fronting or splitting.[8]

-

Actionable Advice: Ideally, dissolve your amoxicillin standard and sample in the mobile phase itself.[5][6] If a different solvent must be used for solubility reasons, ensure it is as weak as or weaker than the mobile phase.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate amoxicillin and its impurities?

A1: A robust starting point, based on pharmacopeial methods and published literature, would be a buffered aqueous phase and an organic modifier.[2][7]

| Component | Recommendation | Rationale |

| Aqueous Phase | 50 mM Potassium Phosphate Monobasic | Provides good buffering capacity. |

| pH | 5.0 (adjusted with potassium hydroxide) | Optimal for controlling ionization and achieving good peak shape.[2] |

| Organic Modifier | Acetonitrile | Offers good selectivity and low viscosity. |

| Initial Composition | 95:5 (Aqueous:Acetonitrile) | A common starting ratio for isocratic separation of amoxicillin.[5] |

| Column | C8 or C18 (L1 classification) | Both are effective, with C8 sometimes offering better selectivity for polar impurities.[1][7][10][11] |

| Detection | UV at 230 nm | Amoxicillin has a strong absorbance at this wavelength.[2] |

This starting condition can then be optimized based on the specific impurities present in your sample.

Q2: How does the mobile phase pH affect the stability of amoxicillin during analysis?

A2: Amoxicillin is susceptible to degradation, particularly hydrolysis of the β-lactam ring, which is pH-dependent.

-

Acidic Conditions (pH < 4): Can lead to the formation of amoxicillin penicilloic acids.[4]

-

Alkaline Conditions (pH > 7): Also accelerates the degradation of the β-lactam ring.[1] The stability of amoxicillin in solution decreases as the pH increases.[12]

Therefore, maintaining a mobile phase pH between 4.5 and 5.5 is a good compromise for achieving both good chromatography and minimizing on-column degradation.[3]

Q3: When should I consider using a gradient elution instead of an isocratic method?

A3: A gradient elution is preferable when your sample contains impurities with a wide range of polarities.

-